molecular formula C11H15ClN2 B136557 2-Chloro-4-(piperidin-1-ylmethyl)pyridine CAS No. 146270-01-1

2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Cat. No.: B136557
CAS No.: 146270-01-1
M. Wt: 210.7 g/mol
InChI Key: FCGXHPOYGAGSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

2-Chloro-4-(piperidin-1-ylmethyl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-4-(morpholin-4-ylmethyl)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring[][8].

    2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring[][8].

    2-Chloro-4-(piperazin-1-ylmethyl)pyridine: Similar structure but with a piperazine ring instead of a piperidine ring[][8].

These compounds share structural similarities but differ in their chemical and biological properties due to the variations in the substituent rings[8][8]. The unique combination of the chloro group and the piperidin-1-ylmethyl group in this compound contributes to its distinct reactivity and applications[8][8].

Properties

IUPAC Name

2-chloro-4-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGXHPOYGAGSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431843
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146270-01-1
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine and why is its synthesis important?

A1: this compound serves as a key intermediate in the synthesis of lafutidine []. Lafutidine is a pharmaceutical compound with gastroprotective properties. Developing efficient synthetic routes for important pharmaceutical intermediates like this compound is crucial for cost-effective drug production.

Q2: Can you describe the synthetic route for this compound as detailed in the research?

A2: The synthesis [] begins with 2-amino-4-methylpyridine. It undergoes a two-step chlorination: first with CuCl/HCl, then with sulfuryl chloride. This yields 2-chloro-4-(chloromethyl)pyridine. Finally, condensation with piperidine in DMF produces this compound. The overall yield for this synthesis is approximately 62%.

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